Product packaging for 2,5-Thiophenediethanol(Cat. No.:CAS No. 131202-62-5)

2,5-Thiophenediethanol

Cat. No.: B3321131
CAS No.: 131202-62-5
M. Wt: 172.25 g/mol
InChI Key: WPPRARSFPKXSAP-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry and Advanced Materials Science Research

Thiophene and its derivatives are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological and medicinal properties. nih.gov Thiophene is considered a privileged pharmacophore in medicinal chemistry. nih.gov The thiophene ring system is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. nih.gov In the broader context of materials science, thiophene-containing polymers are at the forefront of research into organic electronics, with applications in sensors, solar cells, and light-emitting diodes. journalskuwait.orgresearchgate.net The electron-rich nature of the thiophene ring makes it an excellent component for creating conductive polymers and other functional materials. nih.gov

Significance as a Versatile Synthetic Intermediate and Monomeric Building Block

2,5-Thiophenediethanol serves as a crucial synthetic intermediate and a fundamental monomeric building block in the synthesis of a wide array of more complex molecules and polymers. Its bifunctional nature, with two hydroxyl groups attached to the thiophene ring, allows for a variety of chemical transformations. This versatility makes it a valuable precursor for creating novel materials with tailored properties. For instance, it is a key component in the synthesis of polymers with potential applications in sustainable packaging and advanced electronic devices. mdpi.com

The diethanol functionality enables its use in polycondensation reactions to form polyesters and other polymers. These polymers often exhibit interesting thermal and mechanical properties, which can be fine-tuned by copolymerization with other monomers. nih.gov The ability to create both homopolymers and copolymers from this compound and its derivatives opens up a vast design space for new materials. mdpi.comnih.gov

Overview of Key Research Trajectories and Scholarly Contributions

Research involving this compound and its derivatives has followed several key trajectories. A significant area of focus has been the synthesis of novel thiophene-containing polymers. rsc.org Researchers have explored various polymerization techniques, including polycondensation and ring-opening polymerization, to create a range of polymers with unique architectures and properties. mdpi.comnih.gov

Another important research direction is the development of bio-based polymers, where this compound can be derived from renewable resources. The synthesis of fully bio-based polyesters from 2,5-thiophenedicarboxylic acid, a related compound, demonstrates the potential for creating sustainable plastics. mdpi.com

Furthermore, the unique optoelectronic properties of thiophene-based materials have driven research into their use in organic electronics. Thienothiophenes, which are fused thiophene ring systems, are particularly interesting building blocks for organic semiconductors due to their planar structure and electron-rich character. mdpi.com While not directly this compound, this research highlights the broader interest in thiophene-based building blocks for advanced materials.

Scholarly contributions in this field are diverse, ranging from fundamental synthetic methodology to the characterization and application of new materials. Studies often involve detailed analysis of the thermal, mechanical, and electronic properties of the resulting polymers. mdpi.comnih.gov The overarching goal of much of this research is to develop new functional materials that can address challenges in areas such as sustainable packaging, flexible electronics, and biomedical devices. mdpi.comnih.gov

Interactive Data Table: Properties of Thiophene-2-ethanol

Thiophene-2-ethanol is a related compound to this compound and its properties provide context for the chemical nature of this class of molecules.

PropertyValueSource
Molecular Weight128.19 g/mol sigmaaldrich.comsigmaaldrich.com
Empirical FormulaC₆H₈OS sigmaaldrich.comsigmaaldrich.com
Density1.15 g/cm³ at 25 °C sigmaaldrich.comsigmaaldrich.com
Flash Point105 °C (closed cup) sigmaaldrich.comsigmaaldrich.com
FormLiquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2S B3321131 2,5-Thiophenediethanol CAS No. 131202-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(2-hydroxyethyl)thiophen-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2,9-10H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPRARSFPKXSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2,5 Thiophenediethanol

Established Synthetic Routes to 2,5-Thiophenediethanol

Established methods for synthesizing this compound predominantly rely on the chemical reduction of thiophene (B33073) derivatives where the 2- and 5-positions are oxidized, typically as carboxylic acids or their corresponding esters.

From Tetrahydrothiophene Diesters: A notable route involves the halogenation of a tetrahydrothiophene-2,5-dicarboxylic acid diester, followed by dehydrohalogenation to yield the aromatic thiophene-2,5-dicarboxylic acid diester. google.com This method can produce diesters with various alkyl groups, which can influence reactivity in subsequent steps. google.com

From Adipic Acid: Thiophene-2,5-dicarboxylic acid can be synthesized from adipic acid by reacting it with thionyl chloride in the presence of a catalyst like pyridine, followed by further thermal treatment and reaction with an alkali and a sulfide. google.comchemicalbook.com

From Dihalothiophenes: A common laboratory-scale synthesis involves the reaction of 2,5-diiodothiophene (B186504) with n-butyllithium at low temperatures, followed by quenching with carbon dioxide gas to produce thiophene-2,5-dicarboxylic acid. prepchem.com

From Thiophene: Direct synthesis of the diester can be achieved by reacting thiophene with a carbon tetrachloride-alcohol system in the presence of transition metal catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. researchgate.net

Once obtained, these dicarboxylic acids or diesters serve as the immediate starting materials for reduction to this compound.

Table 1: Summary of Precursor Synthesis Routes
Starting Material(s)Key ReagentsProductReference(s)
Tetrahydrothiophene-2,5-dicarboxylic acid diesterHalogenating agent (e.g., Cl₂), BaseThiophene-2,5-dicarboxylic acid diester google.com
Adipic acidThionyl chloride, Pyridine, SulfideThiophene-2,5-dicarboxylic acid google.comchemicalbook.com
2,5-Diiodothiophenen-Butyllithium, Carbon dioxide (CO₂)Thiophene-2,5-dicarboxylic acid prepchem.com
ThiopheneCarbon tetrachloride (CCl₄), Alcohol (ROH), Catalyst (e.g., Fe(acac)₃)Thiophene-2,5-dicarboxylic acid diester researchgate.net

The conversion of the dicarboxylic acid or diester precursor to this compound is a reduction reaction. Two primary methodologies are employed:

Stoichiometric Hydride Reduction: The use of powerful hydride-donating reagents is a well-established method for the comprehensive reduction of carboxylic acids and esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. masterorganicchemistry.comchemicalbook.comlibretexts.org The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The process involves the addition of the hydride reagent to the carbonyl carbons, followed by an acidic aqueous workup to protonate the resulting alkoxides and yield the diol. masterorganicchemistry.comlibretexts.org

Catalytic Hydrogenation: An alternative, industrially preferred method is catalytic hydrogenation, which utilizes molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous catalyst. nih.govacs.org This approach is widely applied for the reduction of esters. acs.org While specific conditions for this compound are not widely published, analogous reductions of thiophene derivatives provide a clear model. For instance, the synthesis of 2-thiophene-ethanol involves the hydrogenation of the corresponding precursor using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere at elevated pressure (1.0-1.2 MPa) and temperature (45-50 °C). This system demonstrates the feasibility of using supported noble metal catalysts for the reduction. pearson.com Ruthenium-based pincer complexes have also shown high efficiency for the hydrogenation of thioesters, tolerating the in-situ generation of thiols which can sometimes poison catalysts. nih.gov

Optimizing the synthesis of this compound focuses on maximizing the product yield and ensuring high purity, which is typically achieved by distillation or crystallization.

In catalytic hydrogenation, key parameters for optimization include the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and reaction time. For the related synthesis of 2-thiophene-ethanol, research has shown that increasing the catalyst loading can directly improve the yield. pearson.com For example, in one documented process, increasing the amount of a 10% Pd/C catalyst relative to the substrate led to an increase in yield from 93% to 96%. pearson.com

Table 2: Example of Yield Optimization in a Related Thiophene-ethanol Synthesis pearson.com
Substrate (Formula 1 Compound)Catalyst (10% Pd/C)H₂ PressureTemperatureYield (Formula 2 Compound)
48.7g2.4g1.0-1.2 MPa45-50 °C~93%
48.7g4.8g1.0-1.2 MPa45-50 °C~95%
50.5g5.0g1.0-1.2 MPa45-50 °C~96%

For reductions involving stoichiometric reagents like LiAlH₄, optimization involves precise control of the reagent-to-substrate ratio to ensure complete reduction while minimizing waste and complex purification procedures. Temperature control is also crucial to manage the exothermic nature of the reaction.

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable, efficient, and scalable manufacturing processes. For this compound, this involves the application of green chemistry principles and advanced reactor technologies.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several areas present opportunities for greener approaches:

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents like LiAlH₄ to catalytic hydrogenation is a prime example of green chemistry. Catalytic processes exhibit higher atom economy by minimizing the generation of inorganic waste streams. acs.org

Safer Reagents and Solvents: LiAlH₄ is pyrophoric and reacts violently with water, posing significant handling risks. chemicalbook.com Developing robust, less hazardous catalytic systems is a key goal. Furthermore, replacing traditional organic solvents with greener alternatives, such as water or bio-derived solvents, is an active area of research, although the low solubility of many organic reactants in water remains a challenge. prepchem.com

Renewable Feedstocks: The synthesis route starting from adipic acid is noteworthy, as adipic acid can be produced from renewable, bio-based sources. google.comchemicalbook.com This opens a potential pathway for producing this compound from non-petroleum feedstocks.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalable production. masterorganicchemistry.comCurrent time information in Bangalore, IN. This technology utilizes reactor networks where reagents are continuously fed and products are continuously removed, allowing for superior control over reaction parameters, enhanced safety, and streamlined multi-step syntheses. chemicalbook.comCurrent time information in Bangalore, IN.

For the production of this compound, a continuous flow process could be envisioned for the catalytic hydrogenation step. A solution of the thiophene-2,5-dicarboxylic acid diester precursor could be pumped through a heated tube reactor packed with a solid-supported catalyst (a packed-bed reactor). Current time information in Bangalore, IN. Hydrogen gas would be introduced concurrently. This setup offers several benefits:

Enhanced Safety: Hazardous materials, such as high-pressure hydrogen gas, are confined to a small volume within the reactor, minimizing risk. masterorganicchemistry.com

Improved Efficiency: Superior heat and mass transfer in flow reactors can lead to faster reaction rates and higher throughput. masterorganicchemistry.com

Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors.

Chemical Derivatization and Functionalization of 2,5 Thiophenediethanol

Strategies for Hydroxyl Group Functionalization

The two primary hydroxyl groups are key sites for chemical modification, allowing for the extension of the molecular framework and the introduction of new functionalities.

The hydroxyl groups of 2,5-Thiophenediethanol can be converted into ethers and esters through well-established synthetic protocols. Esterification is a fundamental transformation often achieved by reacting the diol with carboxylic acids, acyl chlorides, or acid anhydrides. researchgate.netrsc.org For instance, the Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, can produce the corresponding diester. eie.gr This reaction is reversible and can be driven to completion by removing the water formed during the reaction. eie.gr

Similarly, etherification can be carried out, for example, through the Williamson ether synthesis, where the diol is first treated with a strong base to form an alkoxide, followed by reaction with an alkyl halide. A more modern approach involves the Mitsunobu reaction for the synthesis of ethers from alcohols. frontiersin.org These reactions allow for the introduction of a wide range of alkyl or aryl groups.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagent Catalyst/Conditions Product Type
Fischer Esterification Carboxylic Acid (e.g., Acetic Acid) Strong Acid (e.g., H₂SO₄), Heat Diester
Acylation Acyl Chloride (e.g., Benzoyl Chloride) Base (e.g., Pyridine), Room Temp Diester
Williamson Ether Synthesis Alkyl Halide (e.g., Ethyl Bromide) Base (e.g., NaH) Diether

This table presents generalized reaction conditions typical for diols.

The reaction of the diol with isocyanates is a primary route to synthesizing urethanes. When this compound is reacted with a diisocyanate, such as methylene (B1212753) diphenyl diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI), in the presence of a suitable catalyst, a polyurethane is formed. magtech.com.cniust.ac.ir Organometallic compounds, particularly those based on tin, are often used to catalyze this gelling reaction between the hydroxyl and isocyanate groups. derpharmachemica.com

The formation of carbonates can be achieved by reacting the diol with phosgene (B1210022) or its derivatives. A greener and increasingly common method is the reaction of diols with carbon dioxide (CO₂), although this often requires specific catalytic systems to proceed efficiently. jcu.edu.auresearchgate.net Another route is transesterification with a dialkyl carbonate. These reactions can be used to create monomers for polycarbonates or to introduce carbonate linkages into a molecular structure.

Table 2: Urethane (B1682113) and Carbonate Formation Reactions

Reaction Type Reagent Catalyst/Conditions Product Linkage
Urethane Formation Diisocyanate (e.g., MDI) Organotin catalyst (e.g., DBTDL) Polyurethane
Carbonate Formation Phosgene Base Carbonate

This table outlines common synthetic routes for urethane and carbonate formation from diols.

The bifunctional nature of this compound makes it an ideal candidate for use as a monomer or bridging unit in the synthesis of polymers. By reacting it with other difunctional molecules, such as diacids or diisocyanates, it can be incorporated into the backbone of polyesters and polyurethanes, respectively. magtech.com.cnkpi.ua

For example, polycondensation of this compound with a dicarboxylic acid like succinic acid or terephthalic acid would yield a polyester (B1180765) containing a thiophene (B33073) ring. kpi.ua The incorporation of the thiophene moiety into the polymer backbone is of significant interest as it can confer unique thermal, mechanical, and electro-optical properties to the resulting material, potentially leading to applications in optoelectronics and as advanced engineering plastics. magtech.com.cnnih.gov

Modifications of the Thiophene Ring System

The thiophene ring itself is a hub for functionalization, though these reactions may require prior protection of the hydroxyl groups to prevent unwanted side reactions.

The thiophene ring is significantly more reactive towards electrophiles than benzene. The two alkyl-ethanol side chains at the 2- and 5-positions are electron-donating groups, which further activate the ring and direct incoming electrophiles to the vacant 3- and 4-positions.

Halogenation is a common and synthetically useful electrophilic substitution reaction. Bromination of the thiophene ring in 2,5-dialkylthiophenes can be readily achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as chloroform (B151607) or acetic acid. Depending on the stoichiometry, either mono- or di-substitution at the 3- and 4-positions can be achieved. These halogenated derivatives serve as crucial intermediates for subsequent cross-coupling reactions. Other electrophilic substitutions, such as nitration or Friedel-Crafts acylation, are also possible, though conditions must be carefully controlled to avoid polymerization or degradation of the sensitive thiophene ring.

Table 3: Representative Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent Conditions Position(s) of Substitution
Bromination N-Bromosuccinimide (NBS) Chloroform, Dark, Room Temp 3- and/or 4-
Chlorination Sulfuryl Chloride (SO₂Cl₂) Polar Solvent 3- and/or 4-
Iodination Iodine, Nitric Acid 90 °C 3- and/or 4-

This table summarizes typical conditions for electrophilic substitution on activated thiophene rings. Hydroxyl groups would likely require protection.

The halogenated derivatives of this compound are valuable substrates for a variety of transition-metal-catalyzed cross-coupling reactions. derpharmachemica.com These powerful C-C bond-forming reactions allow for the introduction of diverse substituents onto the thiophene core.

Common examples include:

Suzuki Coupling: Reaction of a 3,4-dihalo-thiophene derivative with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base.

Stille Coupling: The coupling of the halo-thiophene with an organotin compound, also catalyzed by palladium.

Sonogashira Coupling: The reaction with a terminal alkyne, catalyzed by a palladium-copper system, to install alkynyl groups. nih.gov

Kumada Coupling: The use of a Grignard reagent in the presence of a nickel or palladium catalyst.

These reactions provide a modular approach to constructing highly functionalized thiophene-based molecules, which are building blocks for conjugated polymers and materials with tailored electronic properties. iust.ac.ir

Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Thiophene Core

Reaction Name Reagents Catalyst System Introduced Group
Suzuki Coupling Ar-B(OH)₂ + Base (e.g., CsF) Pd catalyst (e.g., Pd₂(dba)₃) + Ligand Aryl/Alkyl
Stille Coupling Ar-Sn(Bu)₃ Pd catalyst (e.g., Pd(PPh₃)₄) Aryl/Alkenyl
Sonogashira Coupling Terminal Alkyne + Base (e.g., Et₃N) Pd catalyst + Cu(I) cocatalyst Alkynyl

This table illustrates common cross-coupling reactions applied to aryl halides, which is applicable to halogenated derivatives of this compound.

Direct Arylation and Alkylation Approaches

The functionalization of thiophene rings through direct C-H arylation and alkylation has emerged as a powerful and atom-economical strategy for the synthesis of complex organic materials. These methods avoid the pre-functionalization of the thiophene moiety, such as halogenation or organometallic reagent formation, thus offering more efficient synthetic routes. While specific studies on the direct arylation and alkylation of this compound are not extensively documented, the reactivity of the thiophene core suggests its amenability to such transformations. The presence of the ethanol (B145695) side chains may, however, influence the reaction conditions and outcomes.

Direct arylation of thiophenes is typically catalyzed by transition metals, with palladium complexes being the most extensively studied. The reaction generally involves the coupling of a thiophene derivative with an aryl halide. For instance, palladium-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the direct C-H arylation of furan (B31954) and thiophene derivatives. In one study, novel 2-hydroxyethyl substituted N-coordinate-Pd(II)(NHC) and bis(NHC)Pd(II) complexes demonstrated high catalytic activity for the direct arylation of 2-n-butylfuran and 2-n-butylthiophene with aryl chlorides or bromides. ias.ac.in The proposed mechanism involves the activation of the C-H bond at the 5-position of the thiophene ring by the Pd-(NHC) complex, followed by reductive elimination to yield the C5-arylated product. ias.ac.in

The regioselectivity of direct arylation on the thiophene ring is a critical aspect. For 2-substituted thiophenes, arylation typically occurs at the C5 position. nih.gov In the case of 2,5-disubstituted thiophenes like this compound, the C-H bonds at the 3 and 4 positions would be the targets for functionalization. However, direct arylation at these positions is generally more challenging and may require specific catalytic systems or directing groups.

Alkylation of thiophenes can also be achieved through direct C-H functionalization. For example, nickel-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed for the alkylation of thiophenes with aliphatic amides containing a removable directing group. This method allows for the one-step synthesis of substituted thiophenes with high functional group compatibility.

The hydroxyl groups of this compound introduce both challenges and opportunities for direct arylation and alkylation. They may need to be protected prior to the C-H functionalization to prevent side reactions with the catalyst or reagents. Conversely, they could also serve as directing groups to influence the regioselectivity of the arylation or alkylation on the thiophene ring.

Table 1: Examples of Direct Arylation of Thiophene Derivatives
Thiophene SubstrateArylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
2-n-ButylthiopheneAryl Bromide2-hydroxyethyl substituted N-coordinate-Pd(II)(NHC)Not specifiedNot specifiedHigh ias.ac.in
2-Substituted ThiophenesAryl BromidesPhenanthroline-based CNN pincer palladium complexNot specifiedNot specifiedGood to excellent nih.gov
ThiopheneAryl Chlorides[Pd(NHC)(cinnamyl)Cl]Not specifiedNot specifiedHigh nih.gov

Synthesis of Complex Molecular Architectures and Supramolecular Building Blocks

The bifunctional nature of this compound, with a rigid thiophene core and flexible hydroxyethyl (B10761427) side chains, makes it a valuable building block for the synthesis of complex molecular architectures and supramolecular assemblies. The hydroxyl groups can readily participate in esterification, etherification, and urethane-forming reactions, allowing for its incorporation into a wide variety of polymeric and macrocyclic structures.

One of the most direct applications of this compound is as a diol monomer in polycondensation reactions to form polyesters. While specific literature on polyesters derived from this compound is scarce, extensive research on its structural analog, 2,5-bis(hydroxymethyl)furan (BHMF), provides significant insights. mdpi.com Polyesters can be synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative, such as a diacid chloride or a dimethyl ester. researchgate.netmdpi.com

The synthesis of polyesters from this compound would likely follow established melt or solution polycondensation methods. For example, a two-stage melt polycondensation process is commonly used for the synthesis of polyesters from related monomers like dimethyl 2,5-thiophenedicarboxylate and various diols. whiterose.ac.uk This process typically involves a transesterification step followed by a polycondensation step under high vacuum and temperature, often in the presence of a metal-based catalyst such as a titanium or tin compound. researchgate.net

Table 2: Potential Dicarboxylic Acids for Polycondensation with this compound
Dicarboxylic AcidStructurePotential Polyester Properties
Adipic acidHOOC(CH2)4COOHFlexible, lower melting point
Sebacic acidHOOC(CH2)8COOHIncreased flexibility, lower crystallinity
Terephthalic acidHOOC-C6H4-COOHRigid, higher melting point, enhanced thermal stability
2,5-Furandicarboxylic acidHOOC-C4H2O-COOHBio-based, potential for high performance properties

Beyond linear polymers, this compound can be utilized in the synthesis of macrocycles. Macrocyclization reactions often rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The flexible ethanol linkers in this compound could facilitate the formation of various ring sizes. For instance, [2+2] macrocyclization reactions involving the reaction of a dithiol with a dihalide are a common strategy for preparing sulfur-containing macrocycles. rsc.org By converting the hydroxyl groups of this compound to appropriate leaving groups, it could be used as a building block in such macrocyclization strategies.

The resulting thiophene-containing macrocycles and polymers can serve as platforms for creating supramolecular structures. The thiophene unit itself can participate in π-π stacking interactions, which are crucial for self-assembly processes. researchgate.net Furthermore, the ester or other linkages formed from the derivatization of the hydroxyl groups can act as hydrogen bond acceptors, contributing to the formation of ordered supramolecular architectures. The combination of the rigid, aromatic thiophene core and the flexible side chains allows for the design of molecules that can self-assemble into well-defined nanostructures, such as nanowires or sheets, with potential applications in organic electronics and materials science. rsc.orgresearchgate.net

Polymerization Chemistry and Materials Development Utilizing 2,5 Thiophenediethanol Monomers

Step-Growth Polymerization Mechanisms

Step-growth polymerization involves the reaction between bifunctional or multifunctional monomers, where polymer chains grow in a stepwise manner. hsa.ienih.gov High molecular weight polymers are typically achieved only at very high conversion rates. hsa.ie 2,5-Thiophenediethanol, as a diol, is an ideal candidate for several types of step-growth polymerization.

Polyesters are formed through the condensation reaction between a diol and a dicarboxylic acid or its functional derivatives (such as a diacyl chloride or a diester). researchgate.net When this compound serves as the diol component, it reacts with a dicarboxylic acid, eliminating a small molecule (typically water) to form ester linkages in the polymer backbone.

The general reaction involves heating the diol and dicarboxylic acid, often in the presence of an acid catalyst, to drive the esterification. The properties of the resulting polyester (B1180765), such as its melting point, glass transition temperature (Tg), and crystallinity, can be tailored by the choice of the dicarboxylic acid comonomer. For instance, using an aliphatic dicarboxylic acid like adipic acid would result in a more flexible polymer, whereas an aromatic dicarboxylic acid like terephthalic acid would produce a more rigid, high-performance material.

Table 1: Potential Polyesters Derived from this compound

Diol Monomer Dicarboxylic Acid/Derivative Resulting Polyester Structure Potential Polymer Name
This compound Adipic acid Poly(2,5-thiophenediyldiethylene adipate)
This compound Terephthaloyl chloride Poly(2,5-thiophenediyldiethylene terephthalate)

Note: The structures are representations of the repeating units.

Polyurethanes are a highly versatile class of polymers produced by the polyaddition reaction of a diol (or polyol) and a diisocyanate. mdpi.comfree.fr In this synthesis, the hydroxyl groups of this compound react with the isocyanate groups (–NCO) of a diisocyanate monomer. This reaction is typically rapid and exothermic, often requiring a catalyst to control the polymerization rate and final properties. techscience.cn

By incorporating this compound as the diol, the resulting polyurethane gains a thiophene (B33073) moiety within its structure. This can influence properties such as thermal stability and refractive index. The "hard segments" of the polyurethane are formed by the diisocyanate and the chain extender (in this case, this compound), while "soft segments" are typically derived from longer-chain polyols that can be included in the formulation. The choice of diisocyanate, such as aromatic types like Toluene (B28343) diisocyanate (TDI) or Methylene (B1212753) diphenyl diisocyanate (MDI), or aliphatic types like Hexamethylene diisocyanate (HDI), significantly impacts the final polymer's characteristics, including its rigidity, elasticity, and resistance to UV degradation. hsa.ie

Table 2: Representative Polyurethane Systems Using this compound

Diol Monomer Diisocyanate Monomer General Polyurethane Repeating Unit
This compound Toluene diisocyanate (TDI)
This compound Methylene diphenyl diisocyanate (MDI)

Note: The structures are generalized representations of the urethane (B1682113) linkages formed.

The synthesis of polyamides typically requires the reaction of a diamine with a dicarboxylic acid. researchgate.netmdpi.com Similarly, polyimides are generally formed from a diamine and a dianhydride. Therefore, this compound cannot directly participate in these polymerization reactions to form polyamides or polyimides, as it lacks the necessary amine functional groups.

To utilize this compound as a precursor for these materials, it would first need to undergo chemical modification. A potential synthetic pathway could involve:

Conversion of the two hydroxyl groups to a leaving group (e.g., tosylate or bromide).

Nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine like sodium azide (B81097) followed by reduction) to yield the corresponding diamine, 2,5-bis(2-aminoethyl)thiophene.

Once synthesized, this thiophene-containing diamine could then be used as a monomer in conventional step-growth polycondensation with diacids or dianhydrides to produce novel polyamides and polyimides. pageplace.de However, this represents a multi-step process starting from the diol, rather than its direct polymerization.

Chain-Growth Polymerization and Related Processes

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain that has a reactive center (radical, cation, or anion). rsc.org High molecular weight polymers are formed rapidly at the beginning of the reaction. rsc.org While this compound itself cannot undergo chain-growth polymerization, its derivatives can be readily synthesized for this purpose.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for organic electronics. europa.eubohrium.com Thiophene-based polymers are a cornerstone of this field. Modern synthesis of these materials often relies on metal-catalyzed cross-coupling reactions such as Stille, Suzuki, or Direct Arylation Polycondensation (DArP). beilstein-journals.org

These methods require monomers with specific functional groups, such as halogens (Br, I), boronic acids/esters, or organotin groups, directly on the thiophene ring. The this compound monomer is not directly suitable for these reactions. To incorporate the thiophene-2,5-diyl unit originating from this diol, a multi-step chemical transformation would be necessary. For example, the parent thiophene ring could be brominated at the 2- and 5-positions, and the ethanol (B145695) side chains could be modified to improve solubility or other properties.

Alternatively, radical polymerization using catalysts like FeCl₃ can be used to synthesize polythiophenes, but this method often offers less control over the polymer's regiochemistry. kpi.ua In essence, while this compound provides a valuable thiophene core, its direct use in chain-growth polymerization for conjugated polymers is limited without significant chemical modification to introduce the necessary reactive handles for modern cross-coupling techniques.

A straightforward method to render this compound suitable for chain-growth polymerization is to convert its hydroxyl groups into radically polymerizable functions, such as acrylates or methacrylates. This is typically achieved by esterification with acryloyl chloride, methacryloyl chloride, or the corresponding acids. sigmaaldrich.com This reaction yields a difunctional monomer, for example, 2,5-bis(2-methacryloyloxyethyl)thiophene .

This thiophene-containing dimethacrylate monomer can then undergo free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.net Because the monomer has two polymerizable groups, the polymerization process leads to the formation of a cross-linked polymer network. researchgate.net The resulting material is a thermoset, which is typically rigid and insoluble.

The process involves three main stages:

Initiation: The initiator generates free radicals, which then react with a methacrylate (B99206) double bond of the monomer.

Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly building up polymer chains.

Termination: The growth of polymer chains is stopped, typically by the combination of two radicals or by disproportionation.

The use of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could offer more precise control over the network formation.

Table 3: Radical Polymerization System for this compound Derivatives

Monomer Initiator Example Polymerization Type Resulting Polymer
2,5-bis(2-acryloyloxyethyl)thiophene Azobisisobutyronitrile (AIBN) Free Radical Cross-linked Polyacrylate Network
2,5-bis(2-methacryloyloxyethyl)thiophene Benzoyl Peroxide (BPO) Free Radical Cross-linked Polymethacrylate Network

Control over Polymer Structure and Properties

The ability to precisely control the structure of a polymer at the molecular level is paramount in tailoring its final properties for specific applications. eolss.net This control encompasses several key aspects, including the regulation of molecular weight and its distribution, the spatial arrangement of monomer units within the polymer chain, and the creation of complex polymer architectures.

The molecular weight of a polymer, which is the mass of a mole of polymer chains, and its dispersity (Đ), a measure of the distribution of molecular weights, are critical factors that influence the mechanical, thermal, and solution properties of the material. ksu.edu.sa For polythiophenes and related conjugated polymers, these parameters significantly impact processability and the performance of electronic devices.

Generally, controlling molecular weight and achieving a narrow dispersity (Đ close to 1) is a hallmark of living polymerization techniques. wikipedia.orgfiveable.me Methods such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization have been developed to provide this level of control for a variety of monomers. nih.govnsf.govrsc.org These techniques rely on establishing a dynamic equilibrium between active, propagating polymer chains and a dormant species, which minimizes termination and chain transfer reactions that can lead to a broad molecular weight distribution. fiveable.me For instance, in ATRP, the concentration of a deactivator, such as a copper(II) complex, can be manipulated to regulate the polymerization rate and dispersity. nih.gov Similarly, RAFT polymerization utilizes a chain transfer agent to mediate the process, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. nsf.gov

While these methods are well-established for many monomer systems, specific studies detailing the application of these techniques to the polymerization of this compound, including data on achievable molecular weight ranges and dispersity values, are not prominently reported in the literature.

For polymers made from asymmetric monomers, the orientation of the monomer units within the polymer chain can be ordered (regioregular) or random (regiorandom). magtech.com.cn In the case of substituted polythiophenes, such as those derived from 3-alkylthiophenes, the regioregularity, specifically the degree of head-to-tail (HT) coupling, is crucial for achieving the desired electronic and optical properties. nih.govpkusz.edu.cn High regioregularity promotes planar backbones and efficient π-stacking, which enhances charge carrier mobility. nih.gov Techniques like Grignard metathesis (GRIM) polymerization and direct arylation polymerization (DArP) have proven effective in producing highly regioregular poly(3-alkylthiophene)s. nih.govrsc.org

As this compound is a symmetrical monomer, the issue of regioregularity as seen in 3-substituted thiophenes does not arise in the same manner during its polymerization. nih.gov

Stereoregularity, on the other hand, refers to the spatial arrangement of atoms or groups of atoms in the polymer chain. informit.com This can lead to isotactic, syndiotactic, or atactic polymers. msu.edu The stereochemistry of a polymer can significantly influence its physical properties, such as crystallinity and melting point. rsc.org Catalyst-controlled polymerization is often employed to achieve a specific tacticity. rsc.orgmdpi.com Template polymerization, where the polymerization occurs within a structurally organized environment, can also be used to control the stereochemistry of the resulting polymer. nih.gov

Specific research detailing the stereochemical outcomes of this compound polymerization and methods to control its stereoregularity has not been found in the reviewed literature.

Block copolymers consist of two or more long sequences, or blocks, of different monomer units, while graft copolymers have a main polymer backbone with one or more side chains of a different polymer. nih.govappleacademicpress.com These complex architectures allow for the combination of distinct properties from different polymers into a single material, leading to unique self-assembly behaviors and applications in areas such as drug delivery and nanotechnology. mdpi.comresearchgate.net

The synthesis of well-defined block and graft copolymers often relies on living polymerization techniques, where one block is synthesized first and then used as a macroinitiator for the polymerization of the second block. nih.gov Polymerization-induced self-assembly (PISA) is a powerful method for the in-situ formation of block copolymer nano-objects. nih.gov

Graft copolymers can be synthesized through several approaches, including "grafting from," "grafting through," and "grafting to" methods. rsc.orgmdpi.comjocpr.com For example, a "grafting through" approach might involve the copolymerization of a macromonomer with another monomer. rsc.org

While the principles of creating block and graft copolymers are well-established for a wide array of monomers, including some thiophene derivatives, specific examples and detailed characterization of block or graft copolymers derived exclusively from this compound are not described in the available scientific literature.

Advanced Materials Applications of 2,5 Thiophenediethanol Derived Polymers and Compounds

Organic Electronics and Optoelectronic Materials

The exploration of 2,5-Thiophenediethanol as a building block for organic electronic and optoelectronic materials is not well-documented in existing research. The thiophene (B33073) moiety is a well-established component in conjugated polymers due to its electron-rich nature, which facilitates charge transport. nih.govsigmaaldrich.com However, the specific incorporation of the diethanol functional groups of this compound into conjugated backbones for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) is not a prominent area of study in the available literature. kennesaw.educhalmers.seossila.com

Conjugated Polymers for Organic Photovoltaics (OPVs)

There is a lack of specific research on the synthesis and performance of conjugated polymers derived from this compound for use in OPVs. The development of new donor-acceptor conjugated polymers is a significant area of research in the OPV field, with a focus on tuning the electronic and optical properties of the materials to enhance device efficiency. rsc.org While thiophene derivatives are commonly used, the specific contribution of the ethanol (B145695) side chains from this compound to the photovoltaic properties of a polymer is not detailed in the available scientific papers.

Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Similarly, the application of this compound-derived materials in OLEDs and OFETs is not a well-documented research area. Thiophene-phenylene co-oligomers and other thiophene-containing small molecules and polymers have been investigated for their light-emitting and charge-transporting properties. researchgate.netresearchgate.netwikipedia.org However, the specific role and advantages of using this compound as a precursor for these materials are not described. The performance of OFETs is highly dependent on the molecular ordering and charge carrier mobility of the organic semiconductor, properties which have not been specifically characterized for polymers of this compound. frontiersin.org

Sensors and Chemoresponsive Materials

The potential of this compound in the development of sensors and chemoresponsive materials is another area with limited available information. While conjugated polymers can be designed to exhibit changes in their optical or electronic properties in response to chemical stimuli, specific examples utilizing this compound are not prevalent. researchgate.net The ethanol functional groups could potentially be used for further functionalization or to interact with specific analytes, but dedicated research on this topic is not apparent.

Functional Polymers and Composites

The investigation into functional polymers and composites derived from this compound, particularly concerning their thermal and mechanical properties, as well as their use in porous structures, is also limited.

Porous Organic Frameworks and Networks

The use of this compound as a building block for porous organic frameworks (POFs) or covalent organic frameworks (COFs) is not described in the available literature. The synthesis of POFs and COFs typically involves the use of monomers with specific geometries and reactive groups that can form extended, porous networks. mdpi.comrsc.orgfrontiersin.org While thiophene-based monomers have been utilized in the construction of COFs, those with diethanol functionalities have not been a reported focus. The creation of highly porous materials requires careful selection of building blocks to control the pore size and surface area of the resulting framework. mdpi.comberkeley.edu

Self-Healing and Responsive Materials

The integration of thiophene units into polymer backbones offers significant potential for the development of smart materials that can repair themselves or respond to external stimuli. The this compound monomer is a key building block for creating such advanced polymers.

Self-Healing Mechanisms: Polymers derived from this compound can be designed to possess intrinsic self-healing capabilities. The repair mechanisms are often based on reversible chemical bonds incorporated into the polymer network. Electroactive graft copolymers with a conducting polythiophene phenylene backbone and self-healing side chains have demonstrated the ability to self-heal at room temperature within a minute of being cut. researchgate.net This rapid healing is often attributed to the formation of hydrogen bonds in the side chains. researchgate.net For polymers derived from this compound, similar self-healing functionalities could be introduced into the polyester (B1180765) or polyurethane backbone, working in synergy with the electronic properties of the thiophene units. The development of self-healing materials based on conducting polymers like polythiophene is attractive due to their tunable conductivity, stability, and flexibility. researchgate.netnih.gov

Responsive Polymers: Stimuli-responsive polymers, or "smart" polymers, can change their properties in response to environmental changes like temperature, pH, or light. Thiophene-based polymers have been successfully engineered to be responsive. For instance, a molecular brush copolymer with a polythiophene backbone and thermally responsive poly(N-isopropylacrylamide) (PNIPAAm) side chains exhibits high water solubility and thermochromic behavior. lsu.edu This material shows a reversible phase transition in water between 28 and 35°C. researchgate.net The diethanol groups of this compound provide ideal handles for grafting such responsive side chains, paving the way for sensors, actuators, and bioelectronic devices. lsu.eduresearchgate.net The aldehyde functionality can also be introduced into thiophene-based polymers, allowing for further chemical modification and the creation of materials that respond to specific chemical interactions. nih.gov

Table 1: Research Findings on Self-Healing and Responsive Thiophene-Based Polymers

Polymer SystemKey FeatureResearch FindingReference
Polythiophene Phenylene with Poly(acetamidoalkyl acrylate) side chainsSelf-HealingAchieved self-healing at room temperature in under one minute, with recovery of mechanical and electrical properties. researchgate.net
Poly(thiophene-g-PNIPAAm) Brush CopolymerThermo-ResponsiveDemonstrated high water solubility (up to 11 g/L) and a reversible thermochromic transition between 28-35°C. lsu.eduresearchgate.net
Aldehyde-functionalized Poly(EDOT)Chemo-ResponsiveThe aldehyde group allows for cross-linking and grafting of other molecules, creating functional, responsive films with strong surface adhesion. nih.gov

Materials for Energy Conversion and Storage Research

The inherent electronic conductivity of polythiophenes makes them prime candidates for applications in energy storage and conversion. numberanalytics.com Polymers derived from this compound can be synthesized to serve as active components in batteries and supercapacitors or as supports for catalytic processes.

Components in Battery and Supercapacitor Technologies

Polythiophene and its derivatives are extensively investigated as materials for various components in electrochemical energy storage devices, including as active electrode materials, conductive binders, and solid electrolytes. taylorfrancis.com

Battery Applications: In lithium-ion batteries (LIBs), thiophene-based polymers are explored as cathode materials due to their ability to undergo reversible redox reactions. numberanalytics.com For example, a polythiophene derivative featuring TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl) radicals as part of the monomer unit has been used as a cathode material, delivering an initial specific discharge capacity of 79 Ah/kg at an average output voltage of 3.6 V. researchgate.netresearchgate.net The design of polythiophene binders, by modifying side-chain chemistry, plays a crucial role in enhancing electrode stability, ion transport, and accommodating volume changes during cycling in high-performance LIBs. rsc.org Furthermore, polythiophenes are applied in lithium-sulfur (Li-S) batteries to coat sulfur particles or act as interlayers, which helps to trap polysulfides and improve cycling stability. mdpi.com A metal-organic framework (MOF)/polythiophene derivative has also been developed as an S-doped carbon material for sodium-ion batteries, showing high capacities and excellent durability. acs.org

Supercapacitor Technologies: Thiophene-based polymers are well-suited for supercapacitors, which rely on high surface area and rapid charge/discharge cycles. mdpi.comnih.gov Copolymers of thiophene derivatives have been synthesized that exhibit both favorable electrochromic and capacitive energy storage properties. mdpi.comnih.gov One such copolymer, P(TT-OMe-co-EDTM), achieved a high specific capacitance of 190 F/g. mdpi.comnih.gov Another study on donor-acceptor copolymers based on indacenodithieno[3,2-b]thiophene (IDTT) demonstrated their potential in electrochromic supercapacitors, with one derivative achieving a specific capacitance of 260 F g⁻¹. acs.org The ability to functionalize the thiophene monomer, a potential enabled by building blocks like this compound, allows for the precise tuning of the material's microstructure and electrochemical properties. mdpi.com

Table 2: Performance of Thiophene-Based Polymers in Energy Storage Devices

Polymer SystemApplicationKey Performance MetricReference
TEMPO-bearing PolythiopheneLi-ion Battery CathodeInitial discharge capacity: 88.8 Ah/kg; Average voltage: 3.6 V researchgate.net
P(TT-OMe-co-EDTM)Supercapacitor ElectrodeSpecific Capacitance: 190 F/g at 5 mV/s mdpi.comnih.gov
PIDTT–EBzE CopolymerHybrid Electrochromic SupercapacitorSpecific Capacitance: 260 F g⁻¹ acs.org
MOF/Polythiophene-derived S-doped CarbonNa-ion Battery AnodeCapacity: 225 mAh/g at 5000 mA/g after 3000 cycles acs.org

Catalytic Supports and Scaffolds

The unique chemical structure of thiophene allows polymers derived from it to act as effective supports or scaffolds for catalytic applications. The sulfur atom in the thiophene ring can coordinate with metal ions, providing stable anchoring sites for catalytic nanoparticles. rsc.org

Polythiophene-carbon nanocomposites have been successfully used to support platinum nanoparticles for the methanol (B129727) oxidation reaction, a key process in direct methanol fuel cells. ias.ac.in These supports enhance the catalytic activity and the electrochemical surface area of the platinum catalyst. ias.ac.inresearchgate.net In another study, polythiophene was immobilized on magnetic carbon nanotubes to create a novel and recoverable nanocatalyst for green synthesis of various organic compounds. sci-hub.se This magnetic catalyst could be recycled five times without a significant loss in activity. sci-hub.se

Furthermore, polythiophene-supported Ag@Fe3O4 nanoclusters have shown high photocatalytic efficiency in dehydrogenative coupling reactions, attributed to the polymer preventing the aggregation of the nanoclusters and modifying their electronic structure. acs.org The functional groups on this compound could be used to further tailor the interaction between the polymer support and the catalytic metal species, potentially leading to catalysts with enhanced activity and selectivity. tandfonline.comrsc.org

Table 3: Thiophene-Based Polymers as Catalytic Supports

Catalyst SystemApplicationKey FindingReference
Pt nanoparticles on Polythiophene-Carbon (Pt/50% PTh–C)Methanol OxidationHigher electrochemical surface area and catalytic activity compared to supports with less or no polythiophene. ias.ac.in
Immobilized polythiophene on magnetic carbon nanotube (CNT–Fe3O4–PTh)Biginelli reactionEfficiently catalyzed the reaction and was magnetically recovered and recycled for five cycles without discernible loss in activity. sci-hub.se
Polythiophene supported Ag@Fe3O4 NanoclustersPhotocatalytic Dehydrogenative CouplingEnhanced catalytic efficiency due to prevention of nanoparticle aggregation and large surface area (48.18 m²/g). acs.org
Imine thiophene-ligated chromium complexEthylene (B1197577) PolymerizationProduced high molecular weight, high-density polyethylene (B3416737) with a high turnover frequency (TOF) of 6294 mol of PE/mol of Cr/h. tandfonline.com

Advanced Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2,5-Thiophenediethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms. rsc.org

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons on the thiophene (B33073) ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). Due to the symmetrical substitution at the 2- and 5-positions, the two protons at the 3- and 4-positions would be chemically equivalent, likely producing a singlet. The methylene (B1212753) protons of the ethanol (B145695) side chains would be split into two triplets due to coupling with their neighbors. The protons of the CH₂ group adjacent to the thiophene ring (Ar-CH₂) would appear as one triplet, while the protons of the CH₂ group adjacent to the hydroxyl group (-CH₂-OH) would appear as another, slightly more downfield triplet. The hydroxyl (-OH) protons would typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct carbon signals are anticipated. The two equivalent carbons of the thiophene ring attached to the ethanol substituents (C2, C5) would appear at one chemical shift, while the other two equivalent ring carbons (C3, C4) would appear at another, both typically in the δ 120-150 ppm range. wisc.edu The two equivalent methylene carbons adjacent to the ring (Ar-CH₂) and the two equivalent methylene carbons bearing the hydroxyl groups (-CH₂OH) would each give a distinct signal in the aliphatic region (typically δ 20-70 ppm).

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H~6.8SingletThiophene ring protons (H3, H4)
¹H~3.9TripletMethylene protons (-CH₂-OH)
¹H~3.1TripletMethylene protons (Ar-CH₂)
¹HVariableBroad SingletHydroxyl protons (-OH)
¹³C~145-Thiophene ring carbons (C2, C5)
¹³C~125-Thiophene ring carbons (C3, C4)
¹³C~61-Methylene carbons (-CH₂OH)
¹³C~35-Methylene carbons (Ar-CH₂)

Note: These are predicted values based on the analysis of similar thiophene derivatives. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.org The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present. uhcl.edu

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the two hydroxyl groups, indicative of hydrogen bonding. nist.govpressbooks.pub Aliphatic C-H stretching vibrations from the ethylene (B1197577) groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretching of the thiophene ring would be observed just above 3000 cm⁻¹. nii.ac.jp Other key absorptions include the C-O stretching vibration around 1050-1150 cm⁻¹ and characteristic thiophene ring vibrations, including C=C stretching (around 1400-1500 cm⁻¹) and C-S stretching modes at lower wavenumbers. nii.ac.jp

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiophene ring, which are often weak in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3200-3500O-H stretch (hydrogen-bonded)Strong, Broad
3050-3150C-H stretch (aromatic, thiophene)Medium-Weak
2850-2960C-H stretch (aliphatic)Medium
1400-1500C=C stretch (thiophene ring)Medium
1050-1150C-O stretch (primary alcohol)Strong
~800C-H out-of-plane bend (thiophene)Strong
650-750C-S stretchMedium-Weak

Data compiled from general IR correlation tables and spectra of related compounds like 2-Thiopheneethanol. nist.govpressbooks.pubnii.ac.jp

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is indispensable for confirming the molecular weight of a compound and deducing its structure through analysis of fragmentation patterns. nih.gov

For this compound (C₈H₁₀O₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (170.23 g/mol ). High-resolution mass spectrometry could confirm the elemental composition with high accuracy. The fragmentation pattern would provide structural clues. Common fragmentation pathways would likely include:

Loss of a water molecule ([M - H₂O]⁺) from one of the alcohol groups.

Loss of a hydroxymethyl radical ([M - •CH₂OH]⁺).

Cleavage of the C-C bond adjacent to the ring, leading to the formation of a stable thienylmethyl-type cation.

The base peak (most intense peak) could correspond to the thienyl cation with one CH₂OH group, arising from the cleavage of the other side chain. nist.govchemicalbook.comnist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
170[C₈H₁₀O₂S]⁺Molecular Ion [M]⁺
152[C₈H₈OS]⁺Loss of H₂O
139[C₇H₇O₂S]⁺Loss of •CH₂OH
125[C₆H₅OS]⁺Loss of •CH₂CH₂OH
97[C₄H₄S-CH₂]⁺Cleavage leading to thienylmethyl cation

Note: These predictions are based on established fragmentation patterns for alcohols and thiophene derivatives. nist.govnist.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination of Small Molecules and Polymers

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. figshare.com For a small molecule like this compound, single-crystal XRD can precisely measure bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state, confirming the molecular geometry and revealing its crystal packing arrangement. tandfonline.com

When this compound is used as a monomer to create polymers, XRD becomes a vital tool for characterizing the polymer's morphology. researchgate.net Analysis of the diffraction patterns of polymer films or fibers provides information on:

Degree of Crystallinity: The ratio of sharp, crystalline peaks to the broad, amorphous halo.

Lamellar Structure: In semi-crystalline polymers, XRD can determine the spacing between crystalline lamellae. acs.org

π-Stacking Distance: For conjugated polymers containing thiophene units, the distance between stacked polymer backbones, which is critical for charge transport in electronic applications, can be calculated from the diffraction data. acs.org

Thermal Analysis Techniques (e.g., TGA, DSC) for Polymer Thermal Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers derived from this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This provides crucial information about the thermal stability of a polymer. The TGA curve shows the onset temperature of decomposition and the temperature at which maximum degradation occurs. This data is essential for determining the processing window and service temperature limits of the polymeric material.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal transitions. For a polymer made with this compound, DSC can identify:

Glass Transition Temperature (T_g): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

Crystallization Temperature (T_c): The temperature at which the polymer crystallizes upon cooling from the melt.

Melting Temperature (T_m): The temperature at which the crystalline regions of the polymer melt.

These thermal transitions are fundamental to understanding the polymer's mechanical properties and processing behavior.

Theoretical and Computational Investigations of 2,5 Thiophenediethanol Systems

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular properties, including equilibrium geometries, electronic distributions, and spectroscopic signatures. researchgate.netmdpi.com For thiophene-based systems, DFT has proven effective in providing a balanced description of structure and energetics at a moderate computational cost. nih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy on the potential energy surface. For 2,5-Thiophenediethanol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to predict key structural parameters. researchgate.net

The optimized geometry reveals the planarity of the thiophene (B33073) ring and the orientation of the ethanol (B145695) side chains. The flexibility of the C-C and C-O bonds in the side chains allows for multiple conformations (rotational isomers). By comparing the energies of these different conformers, the most stable, or ground-state, conformation can be identified. The calculated bond lengths and angles can be compared with experimental data from X-ray diffraction where available, providing a measure of the accuracy of the theoretical model. mdpi.com

Table 1: Predicted Geometric Parameters for this compound (Optimized using DFT) Note: This table presents hypothetical but representative data based on typical DFT results for thiophene derivatives.

ParameterBond/AnglePredicted Value
Bond LengthC=C (ring)1.37 Å
C–C (ring)1.42 Å
C–S (ring)1.74 Å
C–CH₂1.51 Å
C–O1.43 Å
O–H0.96 Å
Bond AngleC–S–C92.2°
S–C=C111.5°
C–C–CH₂125.0°
C–C–O109.5°
Dihedral AngleC-C-C-C (ring)~0°
S-C-C-C (ring)~0°
C(ring)-C-C-O~180° (anti) or ~60° (gauche)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is typically localized over the electron-rich thiophene ring, while the LUMO may also be distributed across the π-system. These calculations are crucial for predicting how the molecule will interact in chemical reactions, such as polymerization. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical but representative data based on typical DFT results for thiophene derivatives.

ParameterEnergy (eV)Significance
EHOMO-6.20Electron-donating ability
ELUMO-1.15Electron-accepting ability
Energy Gap (ΔE)5.05Chemical reactivity, stability

DFT calculations are also a powerful tool for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. mdpi.com For this compound, the main absorption peak in the UV region would correspond to the π-π* transition within the thiophene ring.

Furthermore, by calculating the vibrational frequencies, one can predict the infrared (IR) spectrum of the molecule. mdpi.com Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. This allows for the assignment of experimental IR peaks to specific functional groups, confirming the molecular structure. For this compound, characteristic vibrational frequencies would include the C-H stretching of the thiophene ring, the O-H stretching of the alcohol groups, and the C-S stretching modes. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Polymer Conformational Behavior

While DFT is excellent for single molecules or small oligomers, Molecular Dynamics (MD) simulations are better suited for studying the behavior of large systems like polymers over time. harvard.edu MD simulations model the movements of atoms and molecules based on a force field, which defines the potential energy of the system. harvard.edu

For a hypothetical polymer, poly(this compound), MD simulations can reveal how polymer chains fold and arrange themselves in different environments. Key insights from MD simulations include:

Conformational Changes: Simulations can track the dihedral angles along the polymer backbone to understand the flexibility and conformation of the chain, which affects the effective conjugation length and thus the electronic properties. acs.org

Solvent Effects: The behavior of the polymer in different solvents (e.g., water vs. an organic solvent) can be modeled. The polar ethanol side chains would strongly influence solubility and aggregation behavior, particularly in aqueous media. aip.orgrsc.org

Aggregation and Self-Assembly: MD simulations can show how multiple polymer chains interact and aggregate. This is crucial for understanding how the material will form films or other nanostructures, which is vital for device applications. rsc.org The simulations can predict structural properties like the radius of gyration and intermolecular packing, which can be correlated with experimental data from techniques like small-angle X-ray scattering (SAXS). rsc.org

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states—the high-energy structures that connect reactants to products—and calculate the activation energies required for the reaction to proceed.

For this compound, quantum chemical modeling could be used to investigate several key reactions:

Polymerization: The mechanism of polymerization, whether through condensation of the hydroxyl groups or through other coupling reactions involving the thiophene ring, can be modeled. Calculations can determine the most likely reaction pathway by comparing the energy barriers of different potential mechanisms.

Dimerization and Oligomerization: The initial steps of polymerization, such as the formation of dimers and trimers, can be studied in detail. This provides insight into the regioselectivity and kinetics of chain growth. researchgate.net

Electrochemical Behavior: The oxidation and reduction processes that are central to the electronic applications of thiophene-based polymers can be modeled. This includes studying the formation of polarons and bipolarons upon doping, which are responsible for electrical conductivity. pku.edu.cn

By combining these theoretical approaches, a comprehensive, multiscale understanding of this compound and its polymers can be achieved, guiding the rational design of new and improved organic electronic materials.

Future Research Directions and Emerging Paradigms for 2,5 Thiophenediethanol Research

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. acm.org The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative paradigm to accelerate the design and discovery of new polymers derived from 2,5-Thiophenediethanol. mdpi.comresearchgate.net These computational tools can analyze vast datasets to identify complex structure-property relationships, enabling the prediction of material characteristics before synthesis. acs.orgfrontiersin.org

Table 1: Application of AI/ML in this compound Polymer Research

AI/ML Technique Application Area for this compound Potential Outcome
Predictive Modeling High-throughput virtual screening of polymer properties (e.g., bandgap, conductivity). researchgate.net Rapid identification of high-performance polymer candidates without costly synthesis.
Generative Models Inverse design of novel polymer structures with desired characteristics. medium.commicrosoft.com Creation of hypothetical, yet synthesizable, polymers for targeted applications.
Natural Language Processing (NLP) Extraction of synthesis and property data from scientific literature. acs.org Building large, structured datasets to train more accurate ML models.
Autonomous Labs (e.g., Polybot) Automated synthesis, processing, and characterization of poly(this compound). technologynetworks.com Accelerated discovery cycles and generation of robust, reproducible data.

Sustainable Synthesis and Circular Economy Approaches

The growing emphasis on environmental stewardship is driving a shift towards green chemistry and circular economy principles in polymer science. ijnc.ir For this compound, future research will prioritize the development of sustainable synthesis routes that minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents. researchgate.netsynthiaonline.com This includes exploring biocatalytic methods, using enzymes for polymerization, and employing greener solvents like water or ionic liquids. rsc.orgmdpi.comtext2fa.ir For instance, recent studies have demonstrated the successful use of industrial wastewater as a medium for the C–H arylation of thiophene (B33073) derivatives, highlighting a path toward reducing fresh resource consumption. rsc.org

Table 2: Comparison of Synthesis Approaches for Thiophene-Based Monomers

Synthesis Parameter Traditional Approach Green Chemistry Approach
Solvents Often relies on toxic, volatile organic compounds. text2fa.ir Use of water, supercritical fluids, ionic liquids, or solvent-free conditions. rsc.orgmdpi.comresearchgate.net
Catalysts May use heavy metal catalysts with environmental concerns. Biocatalysts (enzymes), recyclable catalysts, or catalyst-free methods (e.g., microwave-assisted). nih.govresearchgate.net
Feedstocks Typically derived from petrochemical sources. Sourced from renewable biomass. text2fa.ir
Energy Often requires high temperatures and pressures for extended periods. Use of microwave or ultrasound irradiation to reduce reaction times and energy input. nih.gov
Waste Can generate significant amounts of hazardous waste. Designed for high atom economy, minimizing by-products and waste. synthiaonline.com

Exploration of Multifunctional Materials and Hybrid Systems

The inherent properties of polythiophenes make this compound an excellent candidate for creating advanced multifunctional materials. uminho.pt This research direction moves beyond single-purpose materials to develop systems that perform multiple, often synergistic, functions. rsc.org For example, polymers of this compound could be engineered to possess both electrical conductivity and specific sensing capabilities, or to combine mechanical strength with energy storage capacity. nih.gov

This can be achieved by creating copolymers or blends, where this compound is combined with other monomers or polymers that impart different functionalities. rsc.org Another promising avenue is the development of organic-inorganic hybrid systems. rsc.org By integrating nanoparticles, metal oxides, or other inorganic components into a poly(this compound) matrix, researchers can create composites with novel electronic, optical, or catalytic properties. uminho.ptmdpi.com These hybrid systems could find applications in diverse fields such as flexible electronics, smart coatings, and biomedical devices. genesalenergy.comnih.gov

Table 3: Potential Hybrid Systems with Poly(this compound)

Hybrid Partner Resulting Multifunctionality Potential Application
Metal Nanoparticles (e.g., Au, Ag) Enhanced conductivity, plasmonic properties, catalytic activity. Advanced sensors, catalysts, transparent electrodes.
Quantum Dots (e.g., CdSe, Graphene QDs) Tunable fluorescence, electrical conductivity. Bioimaging, light-emitting diodes (LEDs), photovoltaic cells. nih.gov
Metal Oxides (e.g., TiO₂, ZnO) Photocatalytic activity, UV-shielding, piezoelectricity. uminho.ptmdpi.com Self-cleaning surfaces, energy harvesting devices, antibacterial packaging. mdpi.com
Other Conjugated Polymers Broadened light absorption, tailored energy levels. Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs). mdpi.com
Biomolecules (e.g., Enzymes, DNA) Biorecognition, electrical signal transduction. Biosensors, biocompatible electronics.

Advanced Characterization Techniques and In-situ Studies

A deep understanding of the relationship between molecular structure, morphology, and material properties is fundamental to designing better materials. Future research on this compound-based polymers will increasingly rely on advanced characterization techniques to probe these materials at multiple length and time scales. ignited.in Techniques such as solid-state Nuclear Magnetic Resonance (NMR) can provide detailed insights into the molecular structure and orientation of polymer chains in the solid state. arabjchem.org

A particularly important frontier is the use of in-situ characterization methods. These techniques allow researchers to monitor the polymerization process or the material's response to stimuli in real time. uq.edu.au For example, in-situ spectroscopic or scattering techniques can track the formation of polymer chains during synthesis, providing critical data on reaction kinetics and the evolution of the material's structure. nih.gov Similarly, in-situ studies of devices under operating conditions can reveal degradation mechanisms and guide the design of more stable and durable materials. This real-time feedback is invaluable for optimizing synthesis protocols and achieving precise control over the final polymer architecture and performance. nih.gov

Table 4: Advanced Characterization for Poly(this compound) Research

Technique Type of Study Information Gained
Solid-State NMR Ex-situ Precise molecular structure, polymer chain packing, and orientation in the solid state. arabjchem.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Ex-situ Surface chemistry and depth profiling of nanocomposite structures. mdpi.com
Scanning/Transmission Electron Microscopy (SEM/TEM) Ex-situ Surface morphology, dispersion of nanoparticles in composites, and microstructural features. nih.govmdpi.com
In-situ Spectroelectrochemistry In-situ Changes in optical and electronic properties during electrochemical doping/dedoping.
In-situ Polymerization Monitoring (e.g., via HPLC, FTIR) In-situ Reaction kinetics, monomer conversion rates, and real-time structural evolution. uq.edu.aunih.gov
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) In-situ/Ex-situ Crystalline structure and orientation of polymer thin films during processing (e.g., annealing).

Q & A

Basic Questions

Q. What synthetic methodologies are effective for 2,5-Thiophenediethanol, and how do reaction conditions impact yield?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions, such as Stille coupling, are widely used for thiophene derivatives. For example, 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene was synthesized using tributyl(thiophen-2-yl)stannane and tetrakis(triphenylphosphine)palladium under ambient conditions, achieving high yields . Solvent choice (e.g., THF) and catalyst loading (3.75 mmol Pd) significantly influence reaction efficiency. Researchers should optimize temperature and stoichiometry to minimize side products.

Q. How can purification techniques be optimized for this compound in polymer-grade applications?

  • Methodological Answer : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Thin-layer chromatography (TLC) should monitor fractions for purity. Recrystallization in ethanol or methanol can further isolate crystalline forms. For trace impurities, preparative HPLC with a C18 column may resolve challenging separations.

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm molecular structure, with thiophene protons appearing at δ 6.8–7.2 ppm and hydroxyl groups near δ 1.5–2.5 ppm (broad).
  • FTIR : O-H stretches (~3200–3500 cm1^{-1}) and C-S vibrations (600–800 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., C6_6H8_8O2_2S: theoretical 144.0242 Da).

Advanced Research Questions

Q. How does the electronic structure of this compound influence its utility in conductive polymers?

  • Methodological Answer : The thiophene ring’s π-conjugation enhances charge transport, while diol groups enable crosslinking or post-functionalization. In polymers like PBDTTT-EFT, thiophene units improve hole mobility in organic photovoltaics . Computational modeling (DFT) can predict HOMO/LUMO levels to tailor bandgap properties for optoelectronic applications.

Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Accelerated aging studies under controlled light, temperature, and humidity (e.g., 40°C/75% RH) paired with HPLC monitoring can identify degradation pathways. Comparative analysis of NMR spectra before/after storage detects structural changes. Peer-reviewed replication of conflicting studies is essential to isolate experimental variables .

Q. What strategies mitigate side reactions during this compound’s incorporation into block copolymers?

  • Methodological Answer : Protecting hydroxyl groups with acetyl or trimethylsilyl ethers prevents unwanted nucleophilic reactions during polymerization. Living polymerization techniques (e.g., RAFT) ensure controlled molecular weight distribution. Post-polymerization deprotection with mild bases (e.g., K2_2CO3_3/MeOH) restores diol functionality without backbone degradation.

Q. How do steric and electronic effects of this compound impact its reactivity in organocatalytic systems?

  • Methodological Answer : Steric hindrance from the thiophene ring may slow nucleophilic attacks, while electron-withdrawing sulfur atoms increase acidity of hydroxyl groups. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) and Hammett plots quantify these effects. Comparative trials with non-thiophene diols (e.g., 2,5-Furandimethanol) isolate electronic contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.